![molecular formula C6H5BrClN B1465056 2-Bromo-3-(chloromethyl)pyridine CAS No. 944906-87-0](/img/structure/B1465056.png)
2-Bromo-3-(chloromethyl)pyridine
Overview
Description
2-Bromo-3-(chloromethyl)pyridine is a chemical compound with the molecular formula C6H5BrClN . It is a solid substance and is considered a valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of 2-Bromo-3-(chloromethyl)pyridine involves the use of isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) and cyanuric chloride . These reagents are easier to handle and require milder reaction conditions than conventional reagents .Molecular Structure Analysis
The molecular weight of 2-Bromo-3-(chloromethyl)pyridine is 206.47 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
2-Bromo-3-(chloromethyl)pyridine is involved in various chemical reactions. For instance, it is used in the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .Physical And Chemical Properties Analysis
2-Bromo-3-(chloromethyl)pyridine is a solid substance . It has a flash point of 97.709 and a boiling point of 237.949°C at 760 mmHg .Scientific Research Applications
Comprehensive Analysis of 2-Bromo-3-(chloromethyl)pyridine Applications
2-Bromo-3-(chloromethyl)pyridine is a versatile chemical compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications, each presented in a separate section.
Synthesis of Biomimetic Metal Ion Chelates: This compound serves as a precursor for the synthesis of biomimetic metal ion chelates. These chelates are designed to mimic the active sites of metalloenzymes, which often contain histidine and carboxylate residues . The immobilization of these ligand chelates onto heterogeneous supports is a significant step in creating functional materials for catalysis and sensor applications.
Development of Gas Chromatography-Mass Spectrometry (GC-MS) Methods: Researchers have utilized 2-Bromo-3-(chloromethyl)pyridine in developing GC-MS methods. This application is crucial for analyzing complex mixtures and identifying unknown compounds in various samples .
Nuclear Magnetic Resonance (NMR) Spectroscopy: The compound is used in NMR spectroscopy, a powerful tool for determining the structure of organic compounds. It has been specifically mentioned for its role in obtaining high-resolution spectra for research purposes .
Fourier-Transform Infrared (FT-IR) Spectroscopy: In FT-IR spectroscopy, 2-Bromo-3-(chloromethyl)pyridine is used to monitor reactions and confirm the presence of specific functional groups. This technique is essential for understanding reaction mechanisms and the structure of molecules .
Alternative Synthesis Routes: The compound provides alternative synthesis routes for related chemicals that traditionally require more hazardous conditions. This makes the synthesis process safer and more accessible for various research applications .
Chemosensor Development: 2-Bromo-3-(chloromethyl)pyridine is involved in the creation of chemosensors. These sensors can detect specific ions or molecules, which is valuable in environmental monitoring and diagnostic applications .
Synthesis of Acetylenic Dipyridone: It is used in synthesizing acetylenic dipyridone, a compound with potential applications in medicinal chemistry and as an intermediate in organic synthesis .
Synthesis of Nemertelline: Another unique application is the synthesis of nemertelline, a compound that could have implications in biological studies and pharmaceutical research .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-3-(chloromethyl)pyridine is the transition metal ions in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
2-Bromo-3-(chloromethyl)pyridine interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by 2-Bromo-3-(chloromethyl)pyridine is the SM cross-coupling reaction . This reaction is a key method for forming carbon–carbon bonds, and it is particularly notable for its mild and functional group tolerant reaction conditions .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and density, can be found in chemical databases .
Result of Action
The result of the action of 2-Bromo-3-(chloromethyl)pyridine is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This reaction is widely used in organic synthesis, and it has been particularly successful due to its mild reaction conditions and the stability of the organoboron reagents used .
Action Environment
The action of 2-Bromo-3-(chloromethyl)pyridine can be influenced by various environmental factors. For example, the SM cross-coupling reaction is typically carried out under mild conditions, which can be advantageous in terms of environmental impact . Additionally, the organoboron reagents used in the reaction are generally considered to be environmentally benign .
Safety and Hazards
Future Directions
The biological activities of 2-Bromo-3-(chloromethyl)pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of 2-Bromo-3-(chloromethyl)pyridine will be discovered in the future .
properties
IUPAC Name |
2-bromo-3-(chloromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-6-5(4-8)2-1-3-9-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRYEOOYOHXZJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(chloromethyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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